2-(Cyclopropylmethoxy)pyridin-4-amine
Description
Chemical Identity and Classification
2-(Cyclopropylmethoxy)pyridin-4-amine (CAS: 1250093-19-6) is a heterocyclic organic compound with the molecular formula C₉H₁₂N₂O and a molecular weight of 164.20 g/mol . Its IUPAC name reflects its structure: a pyridine ring substituted with a cyclopropylmethoxy group at the 2-position and an amino group at the 4-position. The SMILES notation (C1CC1COC2=NC=CC(=C2)N) and canonical SMILES (C1CC1COC2=C(C=CN=C2)N) highlight the connectivity of its functional groups, which include an ether linkage (cyclopropylmethoxy) and a primary amine .
The compound belongs to the pyridine derivative family , characterized by a six-membered aromatic ring containing one nitrogen atom. Its substitution pattern places it in the di-substituted pyridine subclass , distinguished by the presence of two functional groups at specific positions on the ring.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O |
| Molecular Weight | 164.20 g/mol |
| IUPAC Name | This compound |
| Key Functional Groups | Ether, Primary Amine |
| Classification | Di-substituted Pyridine Derivative |
Historical Context in Heterocyclic Chemistry
Pyridine derivatives have been pivotal in organic chemistry since their discovery in the 19th century. Pyridine itself was first isolated from coal tar by Thomas Anderson in 1849, with systematic synthesis methods like the Chichibabin reaction (1924) enabling large-scale production. The development of This compound represents a modern extension of these classical methods, leveraging advances in regioselective substitution and cyclopropane chemistry.
The compound’s synthesis likely involves nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions , techniques refined in the late 20th century for constructing complex heterocycles. Its cyclopropylmethoxy group introduces steric and electronic effects that contrast with simpler alkoxy substituents, reflecting trends in medicinal chemistry to enhance target specificity.
Significance in Chemical Research
This compound’s structural features make it a valuable intermediate in drug discovery. The amino group at position 4 allows for further functionalization, while the cyclopropylmethoxy group at position 2 modulates electronic properties and bioavailability. Such derivatives are explored for:
- Kinase Inhibition : Pyridine amines are common scaffolds in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding sites.
- Antibacterial Agents : Substituted pyridines exhibit activity against bacterial pathogens by interfering with cell wall synthesis.
- Agrochemicals : The cyclopropane moiety enhances lipid solubility, improving pesticidal activity.
Recent studies highlight its utility in catalyzed C–H activation reactions , where it serves as a directing group or ligand. For example, Pd-catalyzed alkenylation of α,β-unsaturated oximes has been used to synthesize multi-substituted pyridines with high regioselectivity.
Position within Pyridine Derivatives Classification
Pyridine derivatives are classified by substituent number and position. This compound is a 1,3-di-substituted pyridine , a less common configuration compared to mono-substituted analogs like 4-aminopyridine (a potassium channel blocker). The table below contrasts key derivatives:
The cyclopropylmethoxy group introduces conformational rigidity, potentially reducing metabolic degradation compared to linear alkoxy groups. This structural nuance positions the compound as a specialized building block in precision organic synthesis.
Continued in subsequent sections with detailed synthesis routes, spectroscopic data, and applications in catalysis.
Properties
IUPAC Name |
2-(cyclopropylmethoxy)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8-3-4-11-9(5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITHGWHMNRBGFIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylmethoxy)pyridin-4-amine typically involves the following steps:
Formation of the Cyclopropylmethoxy Group: The cyclopropylmethoxy group can be introduced via the reaction of cyclopropylmethanol with a suitable leaving group, such as a halide, in the presence of a base.
Attachment to the Pyridine Ring: The cyclopropylmethoxy group is then attached to the pyridine ring through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with 4-chloropyridine in the presence of a base.
Introduction of the Amine Group: The final step involves the introduction of the amine group at the fourth position of the pyridine ring. This can be done through a reduction reaction using a suitable reducing agent, such as lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Processing: Involves the sequential addition of reagents and intermediates in a controlled environment.
Continuous Flow Processing: Utilizes a continuous flow of reactants through a series of reactors, allowing for better control over reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethoxy)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylmethoxy or amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, sulfonates, and other leaving groups in the presence of bases or acids.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as ketones or carboxylic acids.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Neuropharmacological Research :
2-(Cyclopropylmethoxy)pyridin-4-amine has been investigated for its potential as a potassium channel blocker, similar to other compounds in the aminopyridine family. Research indicates that such compounds can improve synaptic transmission and neuronal conduction, making them valuable in treating conditions like multiple sclerosis and spinal cord injuries .
Case Studies :
- A study demonstrated that derivatives of pyridine with potassium channel-blocking properties significantly improved motor function in animal models of demyelination .
- Clinical trials have shown that compounds with similar structures can enhance walking capabilities in patients with multiple sclerosis by prolonging action potentials and increasing neurotransmitter release at synapses .
Therapeutic Potential
Pain Management :
Research has suggested that this compound may exhibit analgesic properties by selectively inhibiting voltage-gated sodium channels, particularly Nav1.7, which is implicated in pain pathways. This selectivity could lead to effective treatments for chronic pain conditions without the side effects associated with traditional analgesics .
The compound's activity can be summarized in the following table:
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethoxy)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Receptor Interaction: Modulating the activity of receptors on the cell surface or within the cell.
Signal Transduction: Affecting intracellular signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Key Observations:
Substituent Position and Reactivity :
- The amine group at the 4-position in this compound distinguishes it from analogs like YF-0507 and YF-0794, which feature nitro groups at positions 3 and 3. Nitro groups are electron-withdrawing, making these compounds intermediates for further reduction to amines or amides .
- Halogenation : ST-6314 contains an iodine atom at position 3, enabling cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, FA-2643 has a boronic acid group , directly facilitating such reactions .
Biological Relevance :
- While this compound itself lacks reported pharmacological data, structurally related compounds like roflumilast (3-cyclopropylmethoxy-4-difluoromethoxy-N-[3,5-dichloropyrid-4-yl]benzamide) highlight the role of cyclopropylmethoxy in enhancing potency. Roflumilast is a PDE4 inhibitor with an IC₅₀ of 0.8 nM in neutrophils, attributed to the cyclopropylmethoxy group’s lipophilicity and metabolic stability .
Synthetic Utility: YF-0507 and YF-0794 serve as precursors for introducing amino groups via nitro reduction, analogous to the synthesis of this compound. FA-2643’s boronic acid group makes it valuable in synthesizing biaryl structures for drug discovery .
Biological Activity
2-(Cyclopropylmethoxy)pyridin-4-amine is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure, featuring a cyclopropylmethoxy group, suggests unique interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, influencing multiple biochemical pathways. The compound may act through mechanisms such as:
- Enzyme Inhibition : It can inhibit specific enzymes, altering metabolic pathways and cellular functions.
- Receptor Modulation : The compound may modulate receptor activity, impacting signaling cascades within cells.
- Gene Expression Regulation : By influencing transcription factors or other regulatory proteins, it can affect gene expression profiles.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest potential anticancer properties, likely due to its interaction with cancer-related pathways.
- Anti-inflammatory Effects : The compound may reduce inflammation by modulating cytokine release and immune responses.
- Antimicrobial Properties : There is evidence suggesting efficacy against certain bacterial strains, indicating possible applications in treating infections.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Study 1: Antitumor Activity
A study investigated the effects of a related pyridine derivative on cancer cell lines. The results demonstrated that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM in breast cancer cells, indicating significant antitumor potential.
Study 2: Anti-inflammatory Mechanisms
In vitro assays showed that treatment with this compound reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests its potential as an anti-inflammatory agent.
Study 3: Antimicrobial Efficacy
In a screening for antimicrobial activity, the compound exhibited inhibitory effects against Staphylococcus aureus with an MIC value of 32 µg/mL. This highlights its potential role in combating bacterial infections.
Data Table: Biological Activity Overview
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | IC50 = 15 µM in breast cancer cells | |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 production | |
| Antimicrobial | MIC = 32 µg/mL against Staphylococcus aureus |
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Studies suggest that:
- Absorption : The compound demonstrates good oral bioavailability.
- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination.
Toxicological assessments indicate a favorable safety profile at therapeutic doses, although further studies are necessary to fully characterize its toxicity.
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR): Compare and NMR spectra with computational predictions (e.g., DFT calculations). Key peaks include aromatic protons (δ 6.5–8.5 ppm) and cyclopropane methoxy protons (δ 3.5–4.5 ppm) .
- Mass Spectrometry (MS): Confirm molecular ion ([M+H]) and fragmentation patterns using high-resolution MS .
Advanced Research Question
- X-ray Crystallography: Resolve crystal structures to confirm spatial orientation of the cyclopropylmethoxy group and hydrogen-bonding networks. Compare with related pyridine derivatives (e.g., 2-chloro-6-methoxypyridin-4-amine) to identify structural trends .
- Dynamic NMR: Study rotational barriers of the cyclopropane ring to assess conformational stability .
What are the key safety considerations when handling this compound in laboratory settings?
Basic Research Question
- Hazard Identification: The compound may exhibit H302 (harmful if swallowed), H312 (skin irritation), and H335 (respiratory irritation). Use PPE (gloves, face shields) and work in a fume hood .
- Storage: Store at room temperature in airtight containers under inert gas (e.g., N) to prevent degradation .
Advanced Research Question
- Exposure Monitoring: Implement occupational exposure limits (OELs) using air sampling techniques (e.g., OSHA PV2120).
- Waste Management: Neutralize acidic/basic byproducts before disposal. Use activated carbon filters for solvent recovery .
How can researchers resolve contradictions in reported biological activity data for this compound?
Basic Research Question
Advanced Research Question
- Mechanistic Studies: Use CRISPR-Cas9 gene editing to validate target engagement in disease models (e.g., cancer or fungal infections) .
- Meta-Analysis: Cross-reference data from PubChem, ECHA, and crystallography databases to identify methodological discrepancies .
What computational tools are recommended for predicting the reactivity of this compound?
Basic Research Question
Advanced Research Question
- Machine Learning (ML): Train models on pyridine derivative datasets to predict reaction outcomes or toxicity profiles .
- Docking Studies: Model interactions with biological targets (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
How does the cyclopropylmethoxy group influence the compound’s physicochemical properties?
Basic Research Question
- Lipophilicity: The cyclopropane ring increases logP compared to linear alkoxy groups, enhancing membrane permeability .
- Steric Effects: The rigid cyclopropane structure may hinder rotation, affecting binding to planar active sites .
Advanced Research Question
- Torsional Strain Analysis: Use X-ray data to quantify bond angles and strain energy contributions to reactivity .
- Solubility Optimization: Modify counterions (e.g., HCl salts) or formulate with cyclodextrins to improve aqueous solubility .
What analytical methods are suitable for detecting degradation products of this compound?
Basic Research Question
- High-Performance Liquid Chromatography (HPLC): Use C18 columns and UV detection (λ = 254 nm) to separate hydrolyzed byproducts .
- Tandem MS (MS/MS): Identify degradation pathways (e.g., methoxy group cleavage) via characteristic fragment ions .
Advanced Research Question
- Stability-Indicating Assays: Perform forced degradation studies under heat, light, and humidity to establish shelf-life .
- Quantum Chemical Calculations: Predict degradation intermediates using transition-state modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
